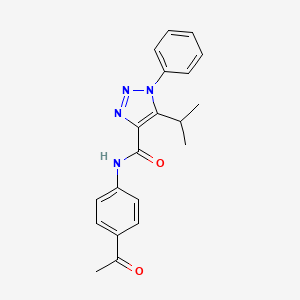
N-(4-acetylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as AITC, is a chemical compound that has gained significant attention in scientific research. AITC is a triazole-based compound that has been synthesized through a variety of methods, including click chemistry and microwave-assisted synthesis.
科学的研究の応用
Chemistry and Synthesis
N-(4-acetylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide and its derivatives have been a focus of chemical synthesis research due to their unique structures and potential applications. Studies reveal the compound's involvement in the Dimroth rearrangement processes and its role in synthesizing various heterocyclic compounds. For instance, heating 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride yields acetyl derivatives, highlighting a method for obtaining 5-anilino-1,2,3-triazole derivatives. These derivatives can be further processed to produce v-triazolo[4,5-d]pyrimidine derivatives when heated in aqueous alkali, showcasing the compound's versatility in organic synthesis and the development of novel chemical entities (Sutherland & Tennant, 1971).
Fluorescent Properties
Research into the fluorescent behavior of related 1,2,3-triazole compounds indicates potential applications in materials science. One study reported the synthesis of novel 4-acetyl-5-methyl-1,2,3-triazole regioisomers showing fluorescent properties. These compounds, synthesized via 1,3-dipolar cycloaddition in ethanol, demonstrated dual emission in chloroform solvent, suggesting their application in developing new fluorescent materials and sensors (Kamalraj, Senthil, & Kannan, 2008).
Anticancer Research
The compound's derivatives have been explored for their anticancer potential, with certain triazole-based histone deacetylase inhibitors showing promise in suppressing pancreatic cancer cell growth. Research into triazol-4-ylphenyl bearing hydroxamates revealed their effectiveness as pan-HDAC inhibitors, similar to SAHA, with specific compounds demonstrating potent inhibitory activities against cancer cell lines, suggesting potential applications in developing new therapies for pancreatic cancer (He et al., 2010).
特性
IUPAC Name |
N-(4-acetylphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)19-18(22-23-24(19)17-7-5-4-6-8-17)20(26)21-16-11-9-15(10-12-16)14(3)25/h4-13H,1-3H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBCOYUSHBOYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)
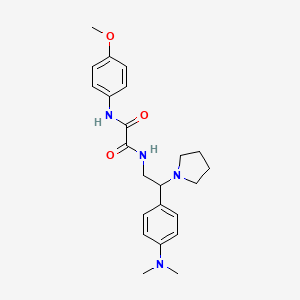
![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)
![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)
![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)
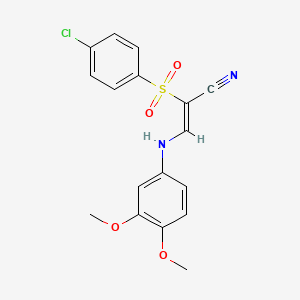
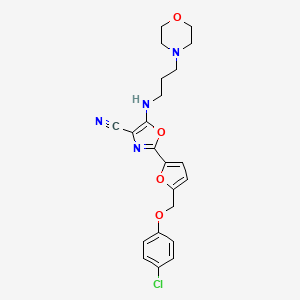
![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2490542.png)
![7-oxo-5-propyl-N-(3-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2490544.png)
![N-[1-(4-methoxyphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2490545.png)
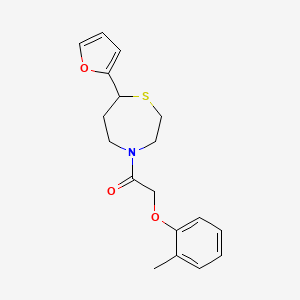
![2-[10-(2,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B2490549.png)